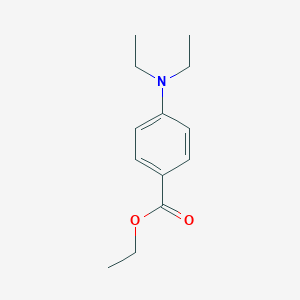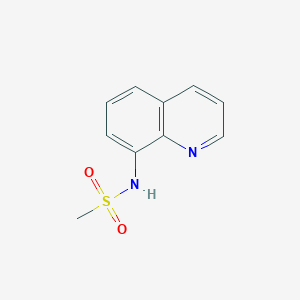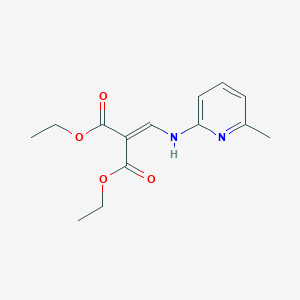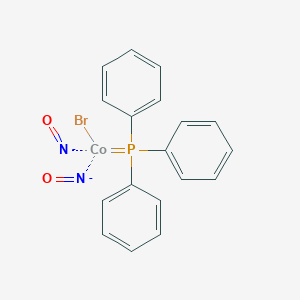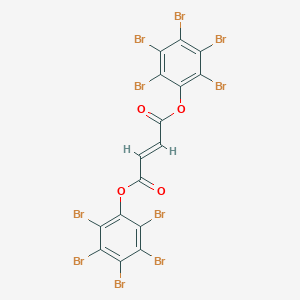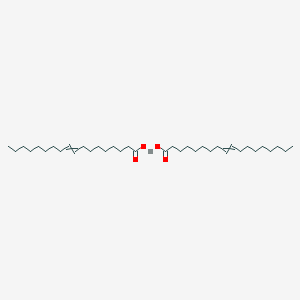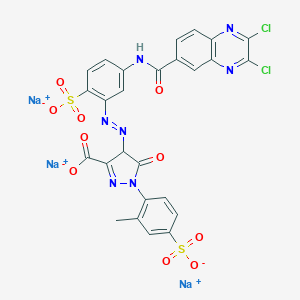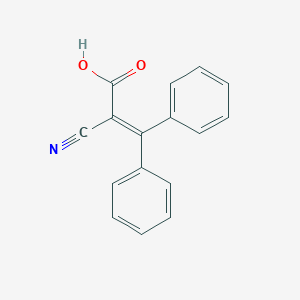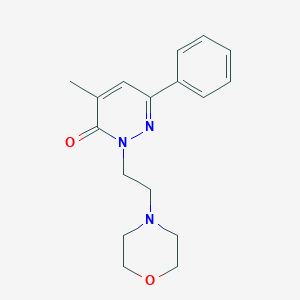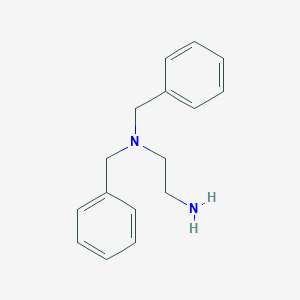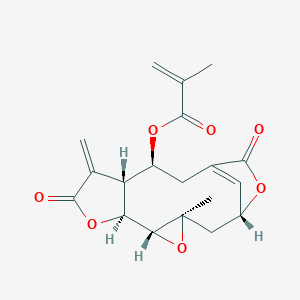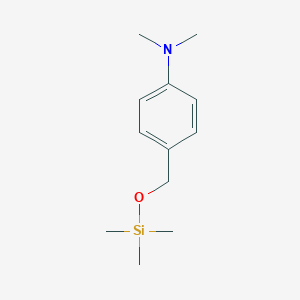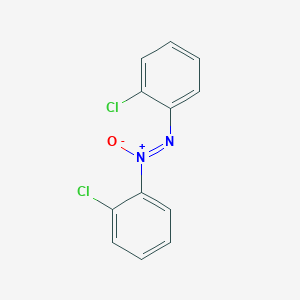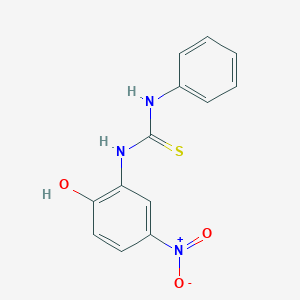
1-(2-Hydroxy-5-nitrophenyl)-3-phenylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-5-nitrophenyl)-3-phenylthiourea, commonly known as HNTU, is a thiourea derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HNTU has been extensively studied for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of HNTU is not well understood. However, studies suggest that HNTU exerts its biological activities by interacting with specific cellular targets. For example, HNTU has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. Similarly, HNTU has been reported to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
HNTU has been shown to exhibit diverse biochemical and physiological effects. It has been reported to inhibit the growth of several bacterial and fungal strains by disrupting their cellular processes. HNTU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, HNTU has been reported to induce apoptosis in cancer cells by activating specific signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HNTU has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, HNTU exhibits potent biological activities at low concentrations, making it an ideal candidate for further optimization. However, HNTU has several limitations for lab experiments. It has poor solubility in water, making it difficult to work with in aqueous solutions. Additionally, HNTU exhibits low stability under certain conditions, such as high temperatures and acidic pH, which can limit its use in certain experiments.
Direcciones Futuras
For the study of HNTU include further optimization of the synthesis method, elucidation of its mechanism of action, exploration of its potential therapeutic applications, and development of HNTU analogs with improved solubility and stability.
Métodos De Síntesis
The synthesis of HNTU involves the reaction of 2-hydroxy-5-nitrobenzenesulfonyl chloride with phenylthiourea in the presence of a base. The reaction proceeds via the formation of an intermediate sulfonamide, which is then converted to HNTU by the addition of a strong base. The yield of HNTU can be improved by optimizing the reaction conditions, including the choice of solvent, temperature, and reaction time.
Aplicaciones Científicas De Investigación
HNTU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antimicrobial activity against a variety of bacterial and fungal strains. HNTU has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, HNTU has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propiedades
Número CAS |
13528-21-7 |
|---|---|
Nombre del producto |
1-(2-Hydroxy-5-nitrophenyl)-3-phenylthiourea |
Fórmula molecular |
C13H11N3O3S |
Peso molecular |
289.31 g/mol |
Nombre IUPAC |
1-(2-hydroxy-5-nitrophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H11N3O3S/c17-12-7-6-10(16(18)19)8-11(12)15-13(20)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,20) |
Clave InChI |
ZKFLJXAZHSLWDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Otros números CAS |
13528-21-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



